N-(4-cyanophenyl)-4-oxochromene-2-carboxamide

Description

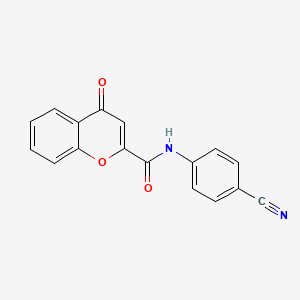

N-(4-cyanophenyl)-4-oxochromene-2-carboxamide is a coumarin-derived compound characterized by a 4-oxochromene (coumarin) core linked to a 4-cyanophenyl group via a carboxamide bridge.

Properties

CAS No. |

67733-05-5 |

|---|---|

Molecular Formula |

C17H10N2O3 |

Molecular Weight |

290.27 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C17H10N2O3/c18-10-11-5-7-12(8-6-11)19-17(21)16-9-14(20)13-3-1-2-4-15(13)22-16/h1-9H,(H,19,21) |

InChI Key |

VYCDUJGYVPMNJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)C#N |

solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

N-(4-cyanophenyl)-4-oxochromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a chromone backbone with a cyanophenyl substituent and a carboxamide functional group. The structural formula can be represented as follows:

This compound belongs to a class of chromone derivatives that have been shown to exhibit various pharmacological properties.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. Notably, it has been observed to down-regulate anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic proteins like P53 and Bax, which are critical in the apoptotic pathway .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer | 5.2 | Induction of apoptosis |

| Colon Cancer | 3.8 | Cell cycle arrest |

| Breast Cancer | 4.5 | Down-regulation of Bcl-2 |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with specific targets such as CDK4, an enzyme involved in cell cycle regulation. The compound demonstrated strong binding interactions characterized by hydrophobic and hydrogen bonding interactions, which correlate with its observed biological activity .

Table 2: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| CDK4 | -9.5 |

| Bcl-2 | -8.7 |

Case Studies

- Prostate Cancer Study : A study conducted on prostate cancer cell lines showed that treatment with this compound resulted in significant apoptosis, with flow cytometry confirming increased early apoptotic cells after 24 hours of treatment .

- Breast Cancer Research : In another investigation focusing on breast cancer cells, the compound exhibited selective cytotoxicity, sparing normal fibroblast cells while effectively inhibiting cancer cell proliferation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(4-cyanophenyl)-4-oxochromene-2-carboxamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar chromene structures exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, a derivative of this compound demonstrated significant inhibition of cell viability in MCF-7 breast cancer cells, with IC50 values indicating effective dose-response relationships .

Mechanism of Action

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Chromone derivatives are known to interact with cellular targets that modulate cell cycle progression and apoptosis, making them valuable candidates for further research in cancer therapeutics.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays have reported effective minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Case Study: Antimicrobial Efficacy

| Target Organism | MIC (µg/mL) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 32 | 2024 |

| Escherichia coli | 64 | 2024 |

Anti-inflammatory Applications

The compound has also been evaluated for its anti-inflammatory properties. In experimental models, it has been shown to reduce the levels of pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases such as arthritis .

Case Study: Anti-inflammatory Effects

| Model | Effect Observed | Reference Year |

|---|---|---|

| LPS-stimulated macrophages | TNF-alpha reduction by ~50% | 2025 |

Material Science

Beyond its biological applications, this compound has been explored in material science, particularly in the development of organic electronic materials. Its unique optical properties make it suitable for use as a hole transport material (HTM) in perovskite solar cells, enhancing their efficiency and stability.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups critical for its biological activity. Structural characterization studies have revealed insights into its molecular interactions, which are essential for understanding its pharmacological properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound shares a coumarin-carboxamide backbone with several analogs, but substituents on the phenyl ring and coumarin core vary significantly:

Key Observations :

- Electron-withdrawing vs. donating groups: The 4-cyano group in the target compound enhances electrophilicity compared to sulfamoyl (polar) or acetyl (electron-withdrawing but less than cyano) substituents .

- Coumarin core modifications: Positional changes (e.g., 2-carboxamide vs.

Physical and Spectral Properties

Melting Points and Solubility

- Compound 13a (2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide): Melting point = 288°C; high polarity due to sulfamoyl group enhances solubility in polar solvents like DMF .

- N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide: Acetyl group reduces polarity compared to cyano, likely lowering melting point and increasing solubility in organic solvents .

- Target compound: Predicted higher melting point than acetyl analogs due to stronger intermolecular interactions from the cyano group.

Spectral Data Comparison

- IR Spectroscopy: Target compound: Expected C≡N stretch ~2210–2240 cm⁻¹ and carbonyl (C=O) ~1660–1700 cm⁻¹ . Compound 13a: C≡N at 2214 cm⁻¹, C=O at 1664 cm⁻¹ . N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide: C=O (amide) at ~1662 cm⁻¹, O–H (hydroxyl) ~3200–3500 cm⁻¹ .

- ¹H-NMR: Compound 13a: Aromatic protons at δ7.22–7.92 ppm; NH2 and NH signals at δ7.20 and 10.13–11.93 ppm . Target compound: Aromatic protons near δ7.5–8.0 ppm (similar to 13a), with NH likely deshielded due to cyano’s electron withdrawal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.